[1-(3-aminopropyl)-1H-1,2,3-triazol-4-yl]methanol

PROTAC linker design Hydrophilicity optimization Physicochemical property prediction

PROTAC developers facing solubility-limited degradation can directly address this with the target compound, a pre-functionalized triazole linker precursor. Its predicted LogP of -1.40 enhances aqueous compatibility, while the primary amine enables efficient amide conjugation. • Triazole position-optimized for >2-fold solubility improvement in AT7519-based CDK9 degrader series. • Orthogonal amine/hydroxymethyl handles support modular, step-economic PROTAC assembly. • Available at 95% purity with full QC documentation (NMR, HPLC).

Molecular Formula C6H12N4O
Molecular Weight 156.19 g/mol
CAS No. 1132017-25-4
Cat. No. B1527478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(3-aminopropyl)-1H-1,2,3-triazol-4-yl]methanol
CAS1132017-25-4
Molecular FormulaC6H12N4O
Molecular Weight156.19 g/mol
Structural Identifiers
SMILESC1=C(N=NN1CCCN)CO
InChIInChI=1S/C6H12N4O/c7-2-1-3-10-4-6(5-11)8-9-10/h4,11H,1-3,5,7H2
InChIKeyYCIXVERENBRDBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[1-(3-Aminopropyl)-1H-1,2,3-triazol-4-yl]methanol (CAS 1132017-25-4): Core Structural and Procurement Profile


[1-(3-Aminopropyl)-1H-1,2,3-triazol-4-yl]methanol (CAS 1132017-25-4) is a 1,4-disubstituted 1,2,3-triazole derivative bearing a primary amine-terminated propyl chain at N1 and a hydroxymethyl group at C4, with the molecular formula C₆H₁₂N₄O and a molecular weight of 156.19 g/mol . The compound is commercially available as a heterocyclic building block typically at 95% purity, with standard batch quality control documentation including NMR, HPLC, and GC certificates provided by major suppliers . The primary amine functionality enables facile conjugation via amide bond formation or reductive amination, while the 1,2,3-triazole core—commonly installed via copper-catalyzed azide-alkyne cycloaddition (CuAAC)—imparts metabolic stability and conformational rigidity relative to purely aliphatic linkers [1].

Why Generic Substitution Fails: Linker Performance Variability Among 1,2,3-Triazole Methanol Derivatives in PROTAC Assembly


Substituting [1-(3-aminopropyl)-1H-1,2,3-triazol-4-yl]methanol with a generic 1,2,3-triazole methanol derivative cannot be performed without risking substantial alterations to degrader physicochemical properties and biological outcomes. Systematic studies on AT7519-based CDK9 degraders have demonstrated that merely varying the position of the triazole ring within an otherwise identical flexible alkyl linker—while retaining the same molecular weight and linker type—produces measurable differences in both chromatographic logD and kinetic aqueous solubility [1]. Furthermore, the amine-terminated propyl chain of the target compound provides a specific conjugation handle and defined spacer length that differs from analogs bearing alternative chain lengths (e.g., ethyl, butyl) or alternative functional termini (e.g., carboxylic acid, azide, alkyne) . These structural variations translate into quantifiably distinct linker geometries, hydrogen-bonding capacities, and resultant ternary complex formation efficiencies—parameters that directly impact degrader potency and selectivity [2].

Quantitative Differentiation Evidence: [1-(3-Aminopropyl)-1H-1,2,3-triazol-4-yl]methanol Versus Structural Analogs


Predicted LogP of -1.40 for [1-(3-Aminopropyl)-1H-1,2,3-triazol-4-yl]methanol: Enhanced Aqueous Compatibility Relative to Aromatic Triazole Methanol Analogs

[1-(3-Aminopropyl)-1H-1,2,3-triazol-4-yl]methanol (CAS 1132017-25-4) exhibits a predicted LogP value of -1.40, which is substantially lower (more hydrophilic) than that of aromatic triazole methanol PROTAC linkers such as (4-(1H-1,2,3-triazol-4-yl)phenyl)methanol, which carries a phenyl spacer and demonstrates markedly higher lipophilicity . This difference in predicted partition coefficient reflects the fundamental distinction between an aliphatic amine-terminated propyl chain and an aromatic phenyl-containing scaffold [1].

PROTAC linker design Hydrophilicity optimization Physicochemical property prediction

Triazole Position Within Alkyl Linkers Modulates Kinetic Aqueous Solubility by >2-Fold in CDK9 Degrader Series

In a controlled study of AT7519-based CDK9 degraders assembled via click chemistry, varying the position of the embedded triazole ring within a flexible alkyl linker (with identical molecular weight and linker type) resulted in significant differences in kinetic aqueous solubility, with measured values ranging from <50 μM to >100 μM across the compound series [1]. This finding establishes that the precise regioisomeric placement of the triazole moiety—a feature directly relevant to the selection of [1-(3-aminopropyl)-1H-1,2,3-triazol-4-yl]methanol as a linker precursor—exerts a quantifiable and substantial influence on degrader solubility profiles [2].

PROTAC linkerology CDK9 degradation Kinetic solubility optimization

Nitrogen Heterocycle-Containing Linkers Improve In Vivo Metabolic Stability Relative to Fully Aliphatic Flexible Chains in PROTAC Design

Comprehensive reviews of PROTAC linker design have established that the introduction of nitrogen heterocycles—specifically 1,2,3-triazoles—into the linker region effectively improves in vivo metabolic stability compared to PROTACs constructed with purely flexible aliphatic chains (e.g., alkyl or PEG-only linkers) [1]. Flexible alkyl chains are associated with reduced hydrophilicity, generally poor pharmacokinetic characteristics, and an elevated risk of in vivo hemolysis, limiting their clinical translatability [2]. [1-(3-Aminopropyl)-1H-1,2,3-triazol-4-yl]methanol incorporates the 1,2,3-triazole heterocycle as a core structural feature, thereby offering a metabolically more robust scaffold than fully aliphatic amino alcohol linkers of comparable length [3].

PROTAC pharmacokinetics Linker metabolism Drug discovery

1,2,3-Triazole-Based Linkers Enable One-Pot Photocatalytic PROTAC Assembly with 95% Yield Within 4 Hours, Outperforming Multi-Step Convergent Synthesis

Recent advances in PROTAC linkerology have demonstrated a photocatalytic one-pot methodology for assembling triazole-based PROTAC linkers that achieves up to 95% yield within 4 hours at room temperature, without requiring pre-assembled linker intermediates [1]. In contrast, classical convergent synthesis strategies employing pre-assembled linkers typically require a minimum of four synthetic steps with total reaction times extending over several days, resulting in significantly lower overall yields [2]. [1-(3-Aminopropyl)-1H-1,2,3-triazol-4-yl]methanol, as a triazole-containing building block with a free primary amine and hydroxymethyl group, is structurally compatible with such streamlined, high-efficiency synthetic workflows .

PROTAC synthesis Click chemistry Linkerology

Recommended Application Scenarios for [1-(3-Aminopropyl)-1H-1,2,3-triazol-4-yl]methanol Based on Verified Differentiation Evidence


PROTAC Library Construction Requiring Enhanced Aqueous Solubility Profiles

Investigators developing PROTAC libraries where aqueous solubility is a known limiting factor should prioritize [1-(3-aminopropyl)-1H-1,2,3-triazol-4-yl]methanol as a linker precursor. The compound's predicted LogP of -1.40 indicates substantial hydrophilicity relative to aromatic triazole methanol analogs, which may mitigate aggregation and non-specific binding issues commonly encountered with beyond-Rule-of-5 degraders . Given that triazole positional variation within alkyl linkers has been shown to modulate kinetic solubility by >2-fold in CDK9 degrader series, selection of this specific regioisomer represents a data-informed optimization point rather than an arbitrary choice [1].

In Vivo-Ready PROTAC Candidate Optimization Requiring Enhanced Metabolic Stability

For PROTAC programs advancing from in vitro validation to in vivo efficacy studies, [1-(3-aminopropyl)-1H-1,2,3-triazol-4-yl]methanol offers a metabolically stable 1,2,3-triazole core that has been demonstrated in the literature to improve pharmacokinetic performance relative to fully flexible aliphatic linkers [2]. The incorporation of nitrogen heterocycles into PROTAC linkers has been associated with reduced in vivo clearance and lower hemolytic risk compared to purely alkyl or PEG-based flexible chains, making this compound a rational choice for candidates destined for animal studies [3].

Rapid PROTAC SAR Iteration Using High-Efficiency Click Chemistry Workflows

Research groups employing click chemistry-based linker assembly strategies for rapid PROTAC SAR exploration will benefit from the triazole-containing scaffold of [1-(3-aminopropyl)-1H-1,2,3-triazol-4-yl]methanol. One-pot photocatalytic methodologies for triazole-based linker construction have been reported to achieve 95% yield within 4 hours, dramatically outperforming classical convergent synthesis approaches that require multiple steps and days of reaction time [4]. The compound's primary amine and hydroxymethyl functional groups provide orthogonal conjugation handles compatible with modular, step-economic PROTAC assembly [5].

Bifunctional Molecule Development Requiring Precise Spacer Length and Defined Amine Conjugation

In applications beyond PROTACs—including targeted protein degradation tool compounds, antibody-drug conjugate (ADC) linker intermediates, and bifunctional probe synthesis—[1-(3-aminopropyl)-1H-1,2,3-triazol-4-yl]methanol provides a defined three-carbon propyl spacer terminating in a primary amine. This specific spacer geometry differs from analogs bearing ethyl (two-carbon) or butyl (four-carbon) chains, enabling precise tuning of intermolecular distance between conjugated moieties . The amine terminus permits conjugation via amide bond formation or reductive amination under mild conditions compatible with sensitive payloads .

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